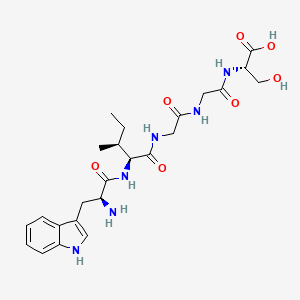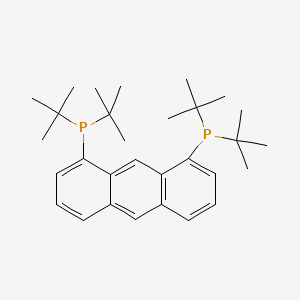![molecular formula C23H25ClN2 B14233235 N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine CAS No. 627526-07-2](/img/structure/B14233235.png)
N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C23H25ClN2. This compound is characterized by the presence of a benzhydryl group, a chlorophenyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 2-(2-chlorophenyl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features.
N-benzhydryl-2-chloroacetamide: Contains a benzhydryl group and a chlorophenyl group but differs in the backbone structure.
Uniqueness
N’-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
627526-07-2 |
|---|---|
Fórmula molecular |
C23H25ClN2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25ClN2/c24-22-14-8-7-9-19(22)15-16-25-17-18-26-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23,25-26H,15-18H2 |
Clave InChI |
PUFWVPBXIHZEQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


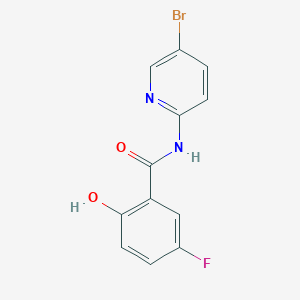

![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)


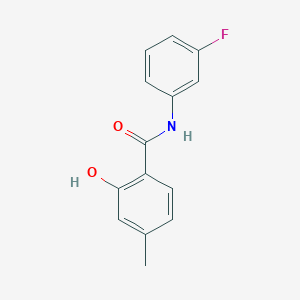
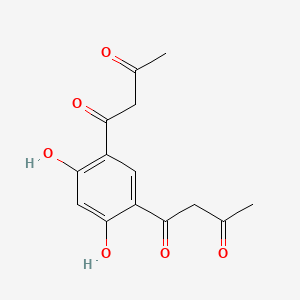


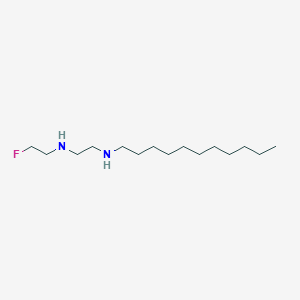
![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
